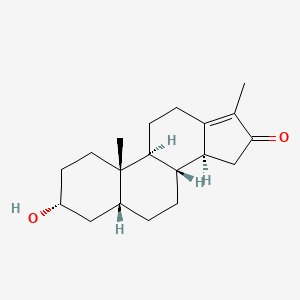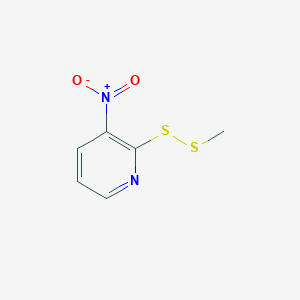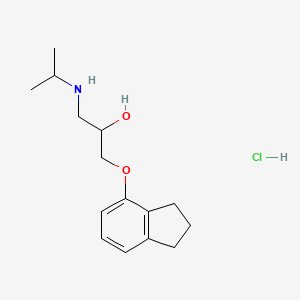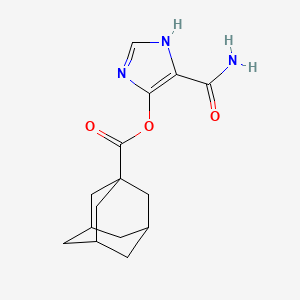
5-Carbamoyl-1H-imidazole-4-yl adamantane-1'-carboxylate
Descripción general
Descripción
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazole ring and an adamantane moiety, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated that this compound possesses antitumor activity, making it a candidate for cancer treatment.
Industry: The stability and reactivity of the compound make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mecanismo De Acción
The exact mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate is not fully understood. it is believed to exert its effects by inhibiting purine de novo synthesis, similar to the nucleoside antibiotic bredinin . This inhibition can lead to the suppression of tumor growth and other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Carbamoyl-1H-imidazole-4-yl piperonylate: Another derivative of bredinin with potent antitumor activity.
Substituted Imidazoles: Various substituted imidazoles have been studied for their biological and chemical properties.
Uniqueness
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate stands out due to its unique combination of an imidazole ring and an adamantane moiety. This structure imparts stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
66148-57-0 |
|---|---|
Fórmula molecular |
C15H19N3O3 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(5-carbamoyl-1H-imidazol-4-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C15H19N3O3/c16-12(19)11-13(18-7-17-11)21-14(20)15-4-8-1-9(5-15)3-10(2-8)6-15/h7-10H,1-6H2,(H2,16,19)(H,17,18) |
Clave InChI |
HKEMXZXNABJZPE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N |
| 66148-57-0 | |
Sinónimos |
5-carbamoyl-1H-imidazol-4-yl-1-adamantanecarboxylate SL 1233 SL-1233 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
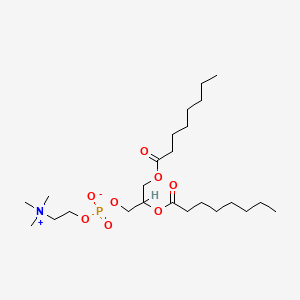
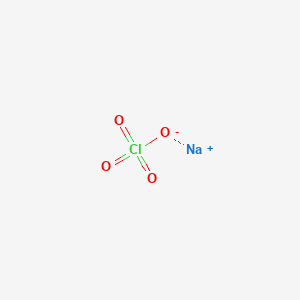
![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)


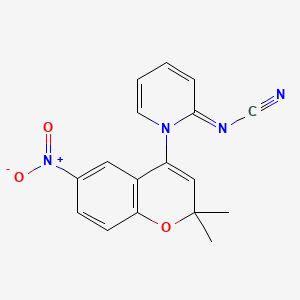
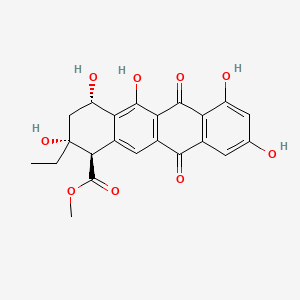
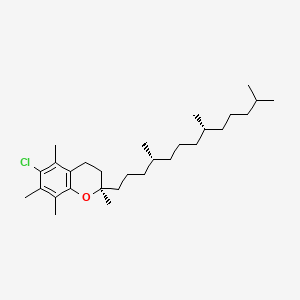
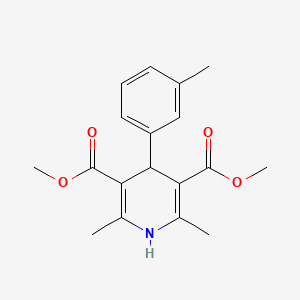
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)
